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Introduction

Environmental DNA (eDNA) metabarcoding has emerged as a powerful, non-invasive tool for
the dietary analysis of carnivorous mammals, offering significant advantages over traditional
methods like morphological analysis of scat.[1] This technique involves the extraction and
sequencing of DNA from environmental samples, primarily feces, to identify the prey species
consumed.[1][2] By targeting specific gene regions (barcodes), researchers can achieve high
taxonomic resolution of prey items, providing a more comprehensive and accurate picture of an
animal's diet.[2] This approach is particularly valuable for studying elusive or endangered
carnivores where direct observation of feeding is impractical.

These application notes provide an overview of the methodology, from sample collection to
data analysis, and include detailed protocols for researchers, scientists, and professionals in
related fields.

Key Applications

» Trophic Ecology and Food Web Analysis: Elucidating predator-prey relationships and
constructing detailed food webs.[3]

e Conservation and Management: Identifying critical food resources for endangered species
and understanding dietary overlap with domestic animals to mitigate human-wildlife conflict.
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e Habitat Assessment: Using diet composition as an indicator of prey availability and habitat
quality.

o Disease Ecology: Detecting the presence of parasites and pathogens in prey species.

Advantages of eDNA Metabarcoding for Diet
Analysis

o Higher Sensitivity and Accuracy: Detects a wider range of prey items, including soft-bodied
organisms and highly digested remains that are often missed in morphological analysis.[4][5]

e Improved Taxonomic Resolution: Allows for the identification of prey to the species or genus
level.[2]

» Non-invasive: Relies on the collection of feces, minimizing disturbance to the target animals.

[2]

 Efficiency: Enables the processing of a large number of samples in a relatively short time.[1]

Data Presentation
Comparison of Prey Detection Methods

The following table summarizes a study comparing the detection rates of leporid (rabbit and
hare) prey in coyote scats using traditional morphological analysis versus eDNA
metabarcoding. The molecular analysis demonstrated a significantly higher detection rate.

. Number of Scats Scats with Leporid .

Analysis Method Detection Rate (%)
Analyzed Prey Detected

Morphological

] 50 25 50%

Analysis

Molecular Analysis
50 38 76%

(eDNA)

(Data sourced from a study on coyote diet analysis)[5]
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Taxonomic Resolution of Different Genetic Markers

The choice of genetic marker can influence the taxonomic resolution of the prey identified. This
table shows the percentage of sequences identified to different taxonomic levels for various
markers in a diet study of Eurasian badgers and red foxes.

Higher
Species Genus Family Order Taxonomi
Predator Marker
Level (%) Level (%) Level (%) Level (%) c Levels
(%)
Badger Vertebrate 33
Invertebrat
20 - - - 32
e
Plant 7
Fox Vertebrate 43
Invertebrat
13 - - - 18
e
Plant 8

(Data adapted from a study on the diet of generalist carnivores)[2]

Experimental Protocols
Fecal Sample Collection and Preservation

Objective: To collect fecal samples while minimizing contamination and preserving the integrity
of the DNA.

Materials:
o Sterile gloves
 Sterile collection tubes (e.g., 50 mL conical tubes)

« Silica gel desiccant or ethanol (95-100%)
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o Sterile tweezers or spatulas

e Cooler with ice packs for transport

Protocol:

o Wear a new pair of sterile gloves for each sample to prevent cross-contamination.
» Locate fresh scat samples. Fresher samples generally yield higher quality DNA.

¢ Using sterile tweezers or a spatula, collect a portion of the outer surface of the scat, as this
layer is enriched with DNA from the consumer's gut epithelial cells.

e Place the sample into a sterile collection tube.
o Preserve the sample immediately to prevent DNA degradation:

o With Silica Gel: Fill the tube at least two-thirds full with silica gel desiccant. The silica gel
will draw moisture out of the sample.

o With Ethanol: Submerge the sample in 95-100% ethanol.
» Label the tube with the sample ID, date, location, and species (if known).

» Store the samples in a cool, dry place. For long-term storage, -20°C is recommended.

DNA Extraction from Fecal Samples

Objective: To isolate total DNA from the fecal sample, including DNA from the predator and its
prey. This protocol is based on the Qiagen DNeasy PowerSoil Pro Kit.

Materials:
e Qiagen DNeasy PowerSoil Pro Kit
e Microcentrifuge

o Vortex-Genie 2 with a vortex adapter
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Pipettes and sterile filter tips

Fecal sample (up to 250 mg)

Protocol:

Add up to 250 mg of the fecal sample to a PowerBead Pro Tube.
Add 800 pl of Solution CD1 and briefly vortex to mix.

Secure the tube horizontally on a vortex adapter and vortex at maximum speed for 10
minutes to mechanically lyse the cells.[6]

Centrifuge the tube at 15,000 x g for 1 minute.[6]

Transfer the supernatant to a new 2 ml collection tube.

Add 200 pl of Solution C2 and vortex for 5 seconds. Incubate at 4°C for 5 minutes.
Centrifuge at 10,000 x g for 1 minute.

Avoiding the pellet, transfer up to 600 pl of the supernatant to a new 2 ml collection tube.
Add 200 pl of Solution C3 and vortex briefly. Incubate at 4°C for 5 minutes.

Centrifuge at 10,000 x g for 1 minute.

Avoiding the pellet, transfer up to 750 pl of the supernatant to a new 2 ml collection tube.
Add 1.2 ml of Solution C4 and vortex for 5 seconds.

Load 675 pl of the lysate onto an MB Spin Column and centrifuge at 10,000 x g for 1 minute.
Discard the flow-through. Repeat until all lysate has been processed.

Add 500 pl of Solution C5 to the MB Spin Column and centrifuge at 10,000 x g for 30
seconds. Discard the flow-through.

Place the MB Spin Column in a clean 2 ml collection tube and centrifuge at 16,000 x g for 2
minutes to dry the membrane.[6]
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Place the MB Spin Column in a new 1.5 ml elution tube.

Incubate at room temperature for 1 minute.
Centrifuge at 15,000 x g for 1 minute to elute the DNA.[6]

Store the extracted DNA at -20°C.

Add 60 pl of Solution C6 (Elution Buffer) to the center of the membrane.[6]

PCR Amplification of Barcoding Genes

Objective: To amplify a specific region of a barcoding gene (e.g., 12S or 16S rRNA for

vertebrates) from the extracted DNA.

Materials:

Extracted DNA

Nuclease-free water

Thermocycler

Commonly Used Primers for Vertebrate Prey:

PCR master mix (containing Taq polymerase, dNTPs, and buffer)

Forward and reverse primers for the target gene (see table below)

Gene Primer Name Sequence (5'-> 3')
12S rRNA 12S-V5-F TAGAACAGGCTCCTCTAG
12S-V5-R TTAGATACCCCACTATGC

AGACGAGAAGACCCYdTGG
16S rRNA 16S-Vert-F1

AGCTT

GATCCAACATCGAGGTCGTA

16S-Vert-R1 A
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(Primer sequences sourced from published literature)[7][8]

PCR Reaction Setup (25 pl total volume):

Component Volume Final Concentration
PCR Master Mix (2x) 12.5 pl 1x

Forward Primer (10 uM) 1.0 pl 0.4 uM

Reverse Primer (10 uM) 1.0 pl 0.4 uM

Template DNA 20 u ~1-10 ng
Nuclease-free water 8.5 ul -

Thermocycler Profile (Example for 12S rRNA):

Step Temperature (°C) Time Cycles
Initial Denaturation 95 5 min 1
Denaturation 95 30 sec 35
Annealing 57 30 sec

Extension 72 1 min

Final Extension 72 7 min 1

Hold 4 00 1

(Thermocycler profile adapted from a study on Neotropical freshwater fish)[9]

Quality Control:

« Include a negative control (no template DNA) in each PCR run to check for contamination.

e Run the PCR products on an agarose gel to verify the amplification of the correct size

fragment.
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Library Preparation and High-Throughput Sequencing

Following successful PCR amplification, the amplicons are pooled and prepared for high-
throughput sequencing on a platform such as the Illlumina MiSeq. This typically involves a
second, limited-cycle PCR to add sequencing adapters and unique indices to each sample.
The indexed libraries are then quantified, pooled, and sequenced according to the
manufacturer's instructions.

Bioinformatic Analysis

Objective: To process the raw sequencing data to identify the prey species present in each
sample. A common pipeline for this is QIIME 2.[10][11][12][13]

Bioinformatics Workflow:

Demultiplexing: The raw sequencing reads are sorted into individual samples based on their
unigue indices.

e Quality Filtering and Denoising: Low-quality reads and sequencing errors are removed.
Denoising algorithms like DADAZ2 or Deblur are used to identify and correct for sequencing
errors, resulting in a table of amplicon sequence variants (ASVs).[10]

» Chimera Removal: Chimeric sequences, which are artifacts of PCR, are identified and
removed.

e Taxonomic Assignment: The representative sequence for each ASV is compared against a
reference database (e.g., NCBI GenBank) to assign a taxonomic identity.[10]

» Data Analysis: The resulting table of ASVs and their taxonomic assignments is used for
downstream ecological analyses, such as calculating the frequency of occurrence and
relative read abundance of each prey taxon.

Visualizations
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Caption: A generalized workflow for eDNA metabarcoding of carnivore diet.
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Caption: A typical bioinformatics pipeline for processing eDNA metabarcoding data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8544604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

